Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (pentamethylphenyl)methyl ester, trans-
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (pentamethylphenyl)methyl ester, trans- is a complex organic compound with a unique structure It is known for its applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (pentamethylphenyl)methyl ester, trans- typically involves the esterification of cyclopropanecarboxylic acid derivatives. One common method includes the reaction of cyclopropanecarboxylic acid with (pentamethylphenyl)methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (pentamethylphenyl)methyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated compounds, amines
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (pentamethylphenyl)methyl ester, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (pentamethylphenyl)methyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: Another cyclopropanecarboxylic acid derivative with similar structural features.
Allethrin: A related ester with applications in insecticides.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (pentamethylphenyl)methyl ester, trans- is unique due to its specific ester structure and the presence of the pentamethylphenyl group
Properties
CAS No. |
13695-04-0 |
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Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H32O2/c1-12(2)10-19-20(22(19,8)9)21(23)24-11-18-16(6)14(4)13(3)15(5)17(18)7/h10,19-20H,11H2,1-9H3/t19-,20+/m1/s1 |
InChI Key |
VEKBMVKZZFXVCN-UXHICEINSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1C)C)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC(=O)C2C(C2(C)C)C=C(C)C)C)C |
Origin of Product |
United States |
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